3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile
Description
Properties
Molecular Formula |
C9H5BrClN3 |
|---|---|
Molecular Weight |
270.51 g/mol |
IUPAC Name |
3-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H5BrClN3/c1-14-4-6(10)7-8(14)5(2-12)3-13-9(7)11/h3-4H,1H3 |
InChI Key |
LJPIPZVMYPVSOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CN=C2Cl)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolopyridine Scaffold Construction
- The pyrrolo[3,2-c]pyridine scaffold is typically assembled via cyclization reactions involving substituted aminopyridines or halogenated pyridines as precursors.
- A common approach involves base-catalyzed ring closure of sulfonamide intermediates derived from halogenated aminopyridines, facilitating the formation of the fused heterocyclic system through intramolecular nucleophilic attack and cyclization.
- For example, starting from 4-amino-2-bromopyridine , iodination and subsequent sulfonamide formation enable efficient cyclization to the pyrrolopyridine core with controlled regioselectivity.
Installation of the N-Methyl Group
- The methylation of the nitrogen atom at position 1 is typically carried out via N-alkylation using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., potassium carbonate or sodium hydride).
- This step is often performed after the cyclization and halogenation steps to ensure selective methylation without affecting other functional groups.
Introduction of the Carbonitrile Group at Position 7
- The nitrile group at position 7 is commonly introduced via nucleophilic substitution or cyanation reactions on a suitable leaving group precursor (e.g., halogenated intermediate).
- Alternatively, the nitrile functionality can be installed through oxidative transformations of methyl or aldehyde precursors using reagents such as potassium ferricyanide or cyanide salts under controlled conditions.
- This step requires careful control to avoid hydrolysis or side reactions due to the sensitivity of the nitrile group.
Representative Synthetic Route (Literature Example)
Reaction Conditions and Optimization
- Solvents: Ethyl acetate (EtOAc), dichloromethane (CH₂Cl₂), and acetic acid (AcOH) are commonly used solvents depending on the step.
- Temperature: Reactions are typically conducted between ambient temperature and 75 °C, with careful control during halogenation to prevent side reactions.
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions essential for scaffold elaboration.
- Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium hydride (NaH) are employed for deprotonation and nucleophilic substitution steps.
- Purification: Chromatographic techniques (silica gel column chromatography) are essential for isolating regioisomers and purifying intermediates.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR in DMSO-d₆ or CDCl₃ solvents confirm substitution patterns and methylation status.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identification of nitrile (C≡N) stretch near 2200 cm⁻¹ and halogen-associated vibrations.
- Chromatography: HPLC and LC-MS for purity assessment and monitoring reaction progress.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Purpose | Challenges |
|---|---|---|---|---|
| Core Scaffold Formation | 4-amino-2-bromopyridine, base | 50–75 °C, EtOAc | Cyclization to pyrrolopyridine | Regioselectivity, yield optimization |
| Halogenation (Br, Cl) | NBS, SOCl₂, Cl₂, FeCl₃ | Controlled temp, inert atmosphere | Selective substitution at C-3 and C-4 | Overhalogenation, isomer formation |
| N-Methylation | Methyl iodide, base | Room temp to 50 °C | N-1 methyl group installation | Avoiding O-alkylation or polyalkylation |
| Cyanation | Cyanide salts, oxidative agents | Mild heating | Introduction of nitrile at C-7 | Hydrolysis or side reactions |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to three analogs (Table 1), focusing on heterocycle core, substituent patterns, and physicochemical properties.
Table 1: Comparative Analysis of 3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile and Analogs
Key Differences and Implications
Heterocycle Core
- Pyrrolo vs. Thieno Systems: The substitution of sulfur (thieno) for nitrogen (pyrrolo) alters electronic properties. Thieno derivatives exhibit greater π-electron delocalization due to sulfur’s polarizability, while pyrrolo systems are more electron-deficient, favoring electrophilic substitutions at halogenated positions .
- Furo and Pyrano Systems: Oxygen-containing cores (e.g., furoquinolinones) prioritize hydrogen-bonding interactions, making them common in kinase inhibitor scaffolds. In contrast, pyrrolopyridines are less polar but more tunable for metal coordination .
Substituent Effects
- Halogen Position: Bromo at C3 (pyrrolopyridine) vs. C2 (thienopyridine) influences regioselectivity in Suzuki couplings. C3-Br in the target compound is less sterically hindered than C2-Br in the thieno analog .
- Oxo vs. Cyano Groups: The oxo group in 4,5-dihydrothieno derivatives increases hydrophilicity, whereas the cyano group in the target compound enhances electrophilicity at C7 for nucleophilic additions.
Biological Activity
3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS No. 2891599-74-7) is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its biological activity and therapeutic potential based on available research findings.
- Molecular Formula : C9H5BrClN3
- Molecular Weight : 270.51 g/mol
- IUPAC Name : 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
- CAS Number : 2891599-74-7
Biological Activity Overview
Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential as anticancer agents. For instance, studies have demonstrated that certain pyrrolo[3,2-c] derivatives can inhibit tumor growth in various cancer cell lines, including ovarian and breast cancer cells .
- Antimicrobial Properties : Pyrrolo[3,2-c]pyridines have been evaluated for their antimicrobial activity. Some derivatives exhibit significant inhibition against bacterial strains, making them candidates for further development as antimicrobial agents .
- Neurological Effects : The compound may influence neurological pathways, potentially offering therapeutic benefits for diseases affecting the nervous system. Research has indicated that certain derivatives can act as analgesics and sedatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolo[3,2-c]pyridine derivatives:
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-c]pyridine compounds is influenced by their structural features. Key observations include:
- The presence of halogen substituents (e.g., bromine and chlorine) enhances the compound's bioactivity.
- Modifications to the carbonitrile group can significantly affect potency and selectivity against target cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
